YH-GKA

Glucokinase Enzyme Activation EC50

YH-GKA is a rigorously characterized benzamide glucokinase activator with a defined EC50 of 70 nM at 5.0 mM glucose. Unlike unvalidated GKA analogs, it offers documented in vivo efficacy, achieving a 29.6% glucose AUC reduction in OGTT studies, comparable to metformin. Critically, it demonstrates a clean safety profile with no adverse effects on serum lipids or body weight, mitigating risks of metabolic liabilities. Procure YH-GKA for reproducible anti-diabetic research and use it as a reliable benchmark for new drug discovery programs.

Molecular Formula C25H24F2N2O5
Molecular Weight 470.4728
Cat. No. B1193871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYH-GKA
SynonymsYH-GKA;  YH GKA;  YHGKA
Molecular FormulaC25H24F2N2O5
Molecular Weight470.4728
Structural Identifiers
SMILESO=C(O)C1=CN=C(NC(C2=CC(O[C@@H](C)COC)=CC(CCC3=C(F)C=CC=C3F)=C2)=O)C=C1
InChIInChI=1S/C25H24F2N2O5/c1-15(14-33-2)34-19-11-16(6-8-20-21(26)4-3-5-22(20)27)10-18(12-19)24(30)29-23-9-7-17(13-28-23)25(31)32/h3-5,7,9-13,15H,6,8,14H2,1-2H3,(H,31,32)(H,28,29,30)/t15-/m0/s1
InChIKeyGQAYYDKEDCYYMN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YH-GKA Glucokinase Activator: Chemical Identity, EC50 Profile, and Procurement Significance for Metabolic Research


YH-GKA is a novel benzamide-derivative glucokinase activator (GKA) with a defined molecular structure (C25H24F2N2O5, MW 470.47) that has been systematically characterized in peer-reviewed pharmacological literature [1]. It functions as an allosteric activator of glucokinase (GK), an enzyme critical for glucose sensing and regulation in pancreatic β-cells and hepatocytes, and has been advanced as a therapeutic candidate for type 2 diabetes mellitus (T2DM) [1][2]. In vitro profiling demonstrates an EC50 of 70 nM for GK activation at a physiologically relevant glucose concentration of 5.0 mM [1][3]. In vivo, YH-GKA demonstrates oral efficacy, with a glucose area under the curve (AUC) reduction of 29.6% at a 50 mg/kg dose in an oral glucose tolerance test (OGTT) in C57BL/J6 mice, a level of glycemic control comparable to metformin at a 300 mg/kg dose (29.9% reduction) [3][4].

YH-GKA and the Pitfalls of In-Class Glucokinase Activator Substitution in Diabetes Research


The glucokinase activator (GKA) class is not uniform; significant inter-compound variation exists in potency (EC50 values range from single-digit nM to μM), selectivity, and, critically, in vivo efficacy and safety profiles [1]. Even structurally similar benzamide GKAs demonstrate divergent biological outcomes: for example, acetylenyl benzamide analog Compound 19 (EC50 27 nM) achieves a 47.4% glucose AUC reduction at 30 mg/kg, while other GKAs have been associated with hypoglycemia risk and lipid dysregulation [2]. YH-GKA's specific profile—EC50 of 70 nM at 5.0 mM glucose, a 29.6% glucose AUC reduction at 50 mg/kg, and an absence of adverse effects on serum lipids or body weight in ob/ob mice—represents a distinct experimental and pharmacological signature [3][4]. Procuring a non-characterized or unvalidated GKA analog carries a high risk of obtaining a compound with an unknown EC50, unverified in vivo glucose-lowering efficacy, or uncharacterized safety liabilities, thereby compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of YH-GKA: Head-to-Head and Cross-Study Performance Against Key Glucokinase Activators and Standard of Care


In Vitro Glucokinase Activation Potency: YH-GKA vs. Advanced GKA Candidates (AM-2394, MK-0941)

YH-GKA demonstrates an EC50 of 70 nM for human glucokinase activation at 5.0 mM glucose [1]. This value is within the same order of magnitude as advanced GKA candidates AM-2394 (EC50 = 60 nM at 5 mM glucose) [2] and MK-0941 (EC50 = 65 nM at 10 mM glucose) [3], confirming potent, sub-micromolar activity. This places YH-GKA among the more potent GKAs identified, offering a viable alternative to these well-characterized molecules for in vitro studies.

Glucokinase Enzyme Activation EC50

In Vivo Glycemic Control (OGTT): YH-GKA vs. Metformin, the Clinical Standard of Care

In a direct head-to-head in vivo study using C57BL/J6 mice, YH-GKA (50 mg/kg) reduced the glucose area under the curve (AUC) by 29.6% in an oral glucose tolerance test (OGTT), a reduction statistically equivalent to that achieved by a 300 mg/kg dose of metformin (29.9%) [1]. This demonstrates that YH-GKA provides comparable glucose-lowering efficacy to the first-line clinical agent metformin, but at a six-fold lower dose, indicating a potent in vivo pharmacodynamic effect.

Oral Glucose Tolerance Test Glucose AUC In Vivo Efficacy

Beta-Cell Protective Effects: YH-GKA Promotes Proliferation and Reduces Glucotoxic Apoptosis

In INS-1 pancreatic β-cells, YH-GKA treatment increased cell numbers at 3 mM glucose via upregulation of insulin receptor substrate-2 (IRS-2) and subsequent AKT phosphorylation [1]. Furthermore, YH-GKA significantly reduced annexin-V-stained cells and levels of cleaved PARP and caspase-3, key markers of apoptosis induced by glucotoxicity [1]. While other GKAs such as GKA50 and LY2121260 have also been shown to promote β-cell proliferation and reduce apoptosis in INS-1 cells [2], YH-GKA's effects are linked to a specific mechanism involving increased interaction between glucokinase and the voltage-dependent anion-selective channel protein (VDAC), which may underlie its mitochondrial protective effects [1].

Beta-cell Proliferation Apoptosis INS-1 cells

Metabolic Safety Profile: Absence of Adverse Lipid and Body Weight Effects in ob/ob Mice

In a subchronic study using ob/ob mice, a well-established model of obesity and T2DM, YH-GKA treatment led to a significant decrease in blood glucose levels while demonstrating no adverse effects on serum lipids or body weight [1]. This is a notable observation, as certain other GKA candidates, such as MK-0941, have been associated with elevated triglycerides and a lack of durable glycemic control in clinical trials [2].

Metabolic Safety ob/ob Mice Lipid Profile Body Weight

YH-GKA in Practice: Validated Research and Industrial Application Scenarios Derived from Quantitative Evidence


Preclinical Studies of Glucose-Lowering Efficacy in Rodent Models of T2DM

Researchers validating novel anti-diabetic mechanisms or combination therapies can use YH-GKA as a well-characterized positive control. Its documented 29.6% glucose AUC reduction at 50 mg/kg in C57BL/6J mice [1] provides a reliable benchmark for comparing the efficacy of new compounds in OGTT studies. The availability of head-to-head data against metformin (29.9% reduction at 300 mg/kg) allows for robust, quantitative comparisons [1].

Investigations of Beta-Cell Proliferation and Protection Against Glucotoxicity

Studies focused on beta-cell biology and the prevention of beta-cell loss can utilize YH-GKA. Its demonstrated ability to increase INS-1 cell proliferation via IRS-2/AKT signaling and reduce glucotoxicity-induced apoptosis [2] makes it a valuable tool for dissecting the pathways linking glucose metabolism to beta-cell mass and survival. Its proposed unique interaction with VDAC provides a specific mechanistic angle for investigation [2].

Metabolic Safety Profiling in Obese and Diabetic Animal Models

For research aimed at developing safer anti-diabetic agents, YH-GKA serves as a useful reference compound. Its neutral effect on serum lipids and body weight in subchronic ob/ob mouse studies [3] contrasts with the lipid liabilities reported for other GKAs like MK-0941 . This makes YH-GKA an ideal comparator for assessing the metabolic safety profile of new chemical entities.

Enzymology and Structure-Activity Relationship (SAR) Studies of Glucokinase Activation

As a benzamide GKA with a defined EC50 of 70 nM at 5.0 mM glucose [1][4], YH-GKA can be employed as a standard in enzymatic assays to screen for novel activators or to calibrate assay systems. Its known structure and potency allow it to serve as a reference point for SAR campaigns aiming to optimize glucokinase activation while minimizing off-target effects.

Quote Request

Request a Quote for YH-GKA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.